molecular formula C7H2BrF4IO B14886825 1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene

1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene

Cat. No.: B14886825
M. Wt: 384.89 g/mol
InChI Key: FPDTVRYOZCQFMB-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF4IO It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, iodine, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to obtain 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to bromination, replacing one of the iodine atoms with bromine to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions. The process requires careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, treatment with LIDA can generate 1,2-dehydro-4-(trifluoromethoxy)benzene .

Scientific Research Applications

1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles. This process can lead to the formation of new chemical bonds and the generation of different products .

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

Properties

Molecular Formula

C7H2BrF4IO

Molecular Weight

384.89 g/mol

IUPAC Name

1-bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2BrF4IO/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9/h1-2H

InChI Key

FPDTVRYOZCQFMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)I)OC(F)(F)F

Origin of Product

United States

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